5-methoxy-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Mechanism of Action
Target of Action
This compound is a novel heterocyclic fragment that has been used in fragment-based drug discovery (FBDD) due to its ability to engage with target proteins through a wide variety of intermolecular interactions .
Biochemical Pathways
It is known that heterocyclic compounds like this can affect multiple biochemical pathways, leading to downstream effects .
Result of Action
It is known that such compounds can have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-methoxy-1H-pyrazolo[3,4-c]pyridine. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly in fragment-based drug discovery. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable complexes. For instance, it has been shown to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity . The compound’s ability to form such interactions makes it a valuable scaffold for the development of new therapeutic agents.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been observed to impact metabolic pathways, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These molecular interactions underpin the compound’s ability to modulate various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the development of this compound-based therapeutics.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules in the appropriate cellular context. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with suitable electrophiles, followed by cyclization to form the pyrazolo[3,4-c]pyridine core . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-c]pyridines .
Scientific Research Applications
5-Methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
5-Methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHBXAFEMTGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506258 | |
Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-07-0 | |
Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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